molecular formula C10H13NO B15315530 1-Amino-4-phenylbut-3-en-2-ol

1-Amino-4-phenylbut-3-en-2-ol

Cat. No.: B15315530
M. Wt: 163.22 g/mol
InChI Key: UTHAMCDUNPPWGL-VOTSOKGWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-phenylbut-3-en-2-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(E)-1-amino-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+

InChI Key

UTHAMCDUNPPWGL-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(CN)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(CN)O

Origin of Product

United States

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